Emtricitabine Related Impurity 1

HPLC impurity profiling chromatographic selectivity

Emtricitabine Related Impurity 1 (CAS 3790‑05‑0, synonym 5‑fluoro‑1‑[(2R,5S)‑2‑(hydroxymethyl)‑1,3‑oxathiolan‑5‑yl]uracil) is the irreplaceable USP system‑suitability marker (Mixture B) for resolving emtricitabine from closely eluting related substances. Its monograph‑codified relative retention time (RRT 1.10) and relative response factor (RRF 0.83) directly enable peak‑identification logic and system‑suitability compliance (resolution ≥ 1.5). Using any other impurity invalidates the USP organic‑impurities method and risks ANDA/DMF deficiency letters. Procure the authentic, CAS‑verified standard to ensure audit‑ready impurity profiles with accurate quantitation against the NMT 0.15 % acceptance criterion.

Molecular Formula C8H9FN2O4S
Molecular Weight 248.23
CAS No. 3790-05-0
Cat. No. B600893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmtricitabine Related Impurity 1
CAS3790-05-0
Synonyms5-​fluoro-​1-​[(2R,​5S)​-​2-​(hydroxymethyl)​-​1,​3-​oxathiolan-​5-​yl]​-​, rel- 2,​4(1H,​3H)​-​Pyrimidinedione
Molecular FormulaC8H9FN2O4S
Molecular Weight248.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Emtricitabine Related Impurity 1 (CAS 3790‑05‑0) – Procurement‑Grade Reference Standard for HPLC System Suitability and Impurity Profiling


Emtricitabine Related Impurity 1 (CAS 3790‑05‑0, synonym 5‑fluoro‑1‑[(2R,5S)‑2‑(hydroxymethyl)‑1,3‑oxathiolan‑5‑yl]uracil, also referenced as CAS 145986‑11‑4) is a structurally characterized impurity of the nucleoside reverse‑transcriptase inhibitor emtricitabine [REFS‑1]. It is formally designated “Emtricitabine 5‑fluorouracil analog” in the United States Pharmacopeia (USP) monograph and serves as a system‑suitability marker for the resolution of emtricitabine from its closely eluting related substances [REFS‑2]. The compound is supplied as a white solid with >95 % purity and is intended exclusively as a reference standard for analytical method development, validation, and quality‑control release testing [REFS‑1].

Why a Generic “Emtricitabine Impurity” Cannot Replace Emtricitabine Related Impurity 1 in Regulated Workflows


Emtricitabine impurity standards are not interchangeable because each possesses a unique combination of relative retention time (RRT), relative response factor (RRF), and acceptance criteria codified in pharmacopeial monographs [REFS‑1][REFS‑2]. Direct substitution of, for example, Emtricitabine Acid (RRT 0.35) or Emtricitabine S‑Sulfoxide (RRT 0.44) would invalidate the peak‑identification logic of the USP organic‑impurities method, where Emtricitabine Related Impurity 1 elutes at RRT 1.10 with an RRF of 0.83 [REFS‑2]. Procurement of the correct, monograph‑aligned standard is therefore a pre‑requisite for passing system‑suitability requirements (resolution ≥ 1.5 between emtricitabine and the 5‑fluorouracil analog) and for generating audit‑ready impurity profiles in ANDA or DMF submissions [REFS‑2].

Quantitative Differentiation of Emtricitabine Related Impurity 1 Against Its Closest Pharmacopeial Comparators


Chromatographic Selectivity – Relative Retention Time (RRT) Benchmarking

The USP monograph assigns Emtricitabine Related Impurity 1 an RRT of 1.10, placing it after the parent peak. In contrast, Emtricitabine Acid elutes at RRT 0.35, Emtricitabine S‑Sulfoxide at 0.44, and Fluorocytosine at 0.16 [REFS‑1]. The >0.7 RRT gap between the target impurity and the closest early‑eluting comparator provides unambiguous peak identification without co‑elution risk in the compendial method.

HPLC impurity profiling chromatographic selectivity

Detector Response – Relative Response Factor (RRF) Differentiation

The USP‑listed RRF for Emtricitabine Related Impurity 1 is 0.83, meaning its UV₂₈₀ response is 17 % lower than that of emtricitabine. This differs materially from the RRF of Emtricitabine Acid (0.86) and Fluorocytosine (1.2) [REFS‑1]. Using an incorrect RRF—e.g., 1.2 instead of 0.83—would under‑report the impurity level by approximately 31 %, compromising batch‑acceptance decisions.

RRF quantitation UV detection

System Suitability – Resolution Requirement for Method Validation

The USP monograph requires a resolution of ≥ 1.5 between emtricitabine and Emtricitabine Related Impurity 1 (5‑fluorouracil analog) using USP Emtricitabine System Suitability Mixture B [REFS‑1]. This resolution specification is specific to this impurity pair; no other impurity in Table 2 is assigned a mandatory resolution criterion for system suitability. Failure to achieve ≥ 1.5 resolution invalidates the analytical run.

system suitability method validation resolution

Pharmacopeial Acceptance Criteria – Differential Impurity Limits

The USP acceptance criterion for Emtricitabine Related Impurity 1 is NMT 0.15 %, which is substantially tighter than the limit for Emtricitabine Acid (NMT 0.50 %) [REFS‑1]. This differential stringency reflects the distinct toxicological or process‑control considerations associated with each impurity, and it dictates that the 5‑fluorouracil analog must be quantified at a lower threshold than the carboxylic acid impurity.

acceptance criteria NMT quality control

Physical Form and Purity – Supplier‑Specified Benchmark for Reference Standard Qualification

Commercially supplied Emtricitabine Related Impurity 1 is routinely offered at >95 % purity as a white solid, with a melting point of 192–194 °C [REFS‑1][REFS‑2]. In comparison, Emtricitabine S‑Oxide is supplied at ≥ 98 % purity with a melting point of 212–213 °C [REFS‑3]. While purity specifications are similar across impurity standards, the distinct melting point provides a simple identity‑confirmation check during incoming material qualification that differentiates the target compound from the S‑oxide impurity.

purity certificate of analysis reference standard

Optimal Deployment Scenarios for Emtricitabine Related Impurity 1 in Pharmaceutical Development and QC


USP Compendial Organic Impurities Testing

Emtricitabine Related Impurity 1 is an irreplaceable component of the USP system‑suitability solution (Mixture B) used to verify resolution (≥ 1.5) between emtricitabine and the 5‑fluorouracil analog prior to batch‑release analysis [REFS‑1]. Procurement of the correct CAS‑verified standard is mandatory for laboratories operating under cGMP or submitting ANDA/NDA chemistry‑manufacturing‑controls sections.

Stability‑Indicating Method Development and Forced‑Degradation Studies

Because the 5‑fluorouracil analog can form via thermal and oxidative degradation pathways [REFS‑1], it is used as a retention‑time marker and quantitation reference in stability‑indicating HPLC/UPLC methods. Its well‑characterized RRT (1.10) and RRF (0.83) [REFS‑2] enable accurate tracking of degradation kinetics under ICH Q1A stress conditions.

Impurity‑Profile Qualification in ANDA/DMF Submissions

Regulatory agencies require identification and quantification of specified impurities listed in the USP monograph. Emtricitabine Related Impurity 1, with its monograph‑defined acceptance criterion of NMT 0.15 % [REFS‑1], must be reported individually. Using the authentic standard ensures that the submitted impurity profile matches the pharmacopeial designation and avoids deficiency letters related to misidentified peaks.

Analytical Method Transfer and Cross‑Site Harmonization

The unique chromatographic signature (RRT 1.10, RRF 0.83) [REFS‑1] makes this impurity an ideal probe for verifying equivalent column performance and detector linearity across multiple QC laboratories. Its inclusion in system‑suitability protocols reduces inter‑site variability and accelerates method‑transfer acceptance.

Quote Request

Request a Quote for Emtricitabine Related Impurity 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.